 
            | REACTION_CXSMILES | [Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](Cl)=[N:4][N:3]=1.O.[NH2:14][NH2:15]>C(O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:14][NH2:15])=[N:4][N:3]=1 |f:1.2| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=NN=C(C2=CC=CC=C12)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O.NN                                                                                 | 
| Name | |
| Quantity | 
                                                                                    50 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the precipitate is filtered with suction                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                rinsed with ethanol                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClC1=NN=C(C2=CC=CC=C12)NN                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 8.4 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |